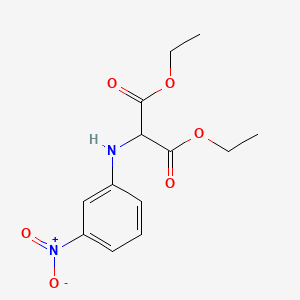![molecular formula C11H19NS2 B14593596 (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile CAS No. 61223-58-3](/img/structure/B14593596.png)
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile is a chemical compound characterized by the presence of both methylsulfanyl and oct-5-en-4-ylsulfanyl groups attached to an acetonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile typically involves the reaction of oct-5-en-4-ylsulfanyl derivatives with methylsulfanyl acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of products depending on the nucleophile employed.
Applications De Recherche Scientifique
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: It may serve as a probe or reagent in biochemical studies involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methylsulfanyl)acetonitrile: Lacks the oct-5-en-4-ylsulfanyl group, making it less complex.
(Oct-5-en-4-yl)sulfanylacetonitrile: Contains only the oct-5-en-4-ylsulfanyl group without the methylsulfanyl group.
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]methane: Similar structure but with a methane core instead of acetonitrile.
Uniqueness
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile is unique due to the presence of both methylsulfanyl and oct-5-en-4-ylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
61223-58-3 |
|---|---|
Formule moléculaire |
C11H19NS2 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-2-oct-5-en-4-ylsulfanylacetonitrile |
InChI |
InChI=1S/C11H19NS2/c1-4-6-8-10(7-5-2)14-11(9-12)13-3/h6,8,10-11H,4-5,7H2,1-3H3 |
Clé InChI |
UFOWNESYFZSNDO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=CCC)SC(C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

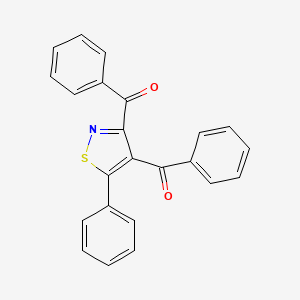
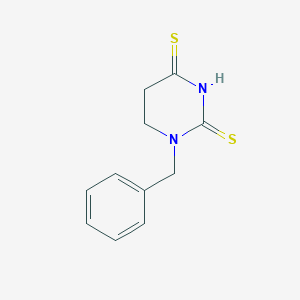

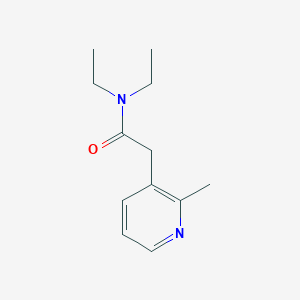
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
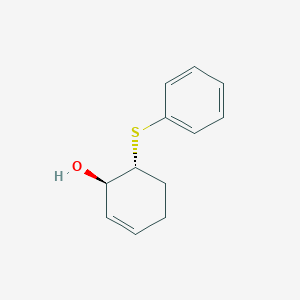
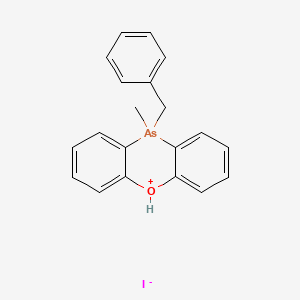
![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
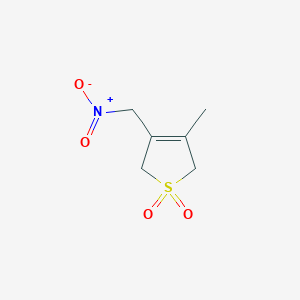
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)

